molecular formula C10H8ClNO3 B15208385 2-(Chloromethyl)benzo[d]oxazole-6-acetic acid

2-(Chloromethyl)benzo[d]oxazole-6-acetic acid

Cat. No.: B15208385
M. Wt: 225.63 g/mol
InChI Key: GQLHQWURTJNZDI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-6-acetic acid is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-acetic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then further reacted to form the desired benzoxazole derivative .

Industrial Production Methods

the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-6-acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

2-(Chloromethyl)benzo[d]oxazole-6-acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

2-[2-(chloromethyl)-1,3-benzoxazol-6-yl]acetic acid

InChI

InChI=1S/C10H8ClNO3/c11-5-9-12-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3H,4-5H2,(H,13,14)

InChI Key

GQLHQWURTJNZDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)OC(=N2)CCl

Origin of Product

United States

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